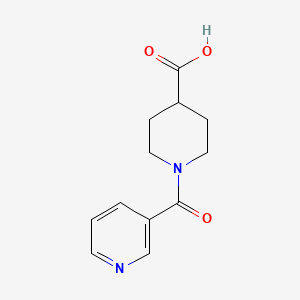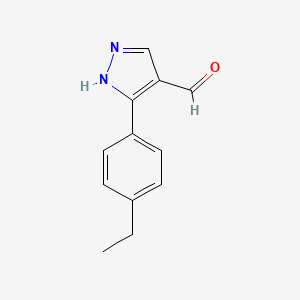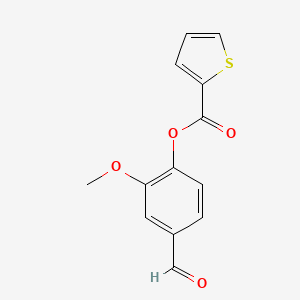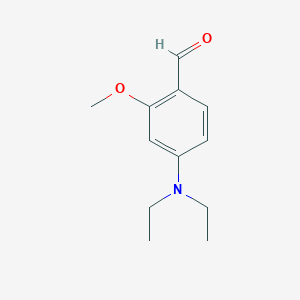
4-(二乙氨基)-2-甲氧基苯甲醛
描述
4-(Diethylamino)-2-methoxybenzaldehyde is an organic compound with the molecular formula C12H17NO2. It is a derivative of benzaldehyde, featuring a diethylamino group at the para position and a methoxy group at the ortho position relative to the aldehyde group. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemical products.
科学研究应用
4-(Diethylamino)-2-methoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of compounds with potential therapeutic effects.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
Target of Action
Similar compounds such as 4-(diethylamino)benzaldehyde have been reported to inhibit cytosolic (class 1) aldehyde dehydrogenase (aldh) . ALDH plays a crucial role in the oxidation of aldehydes to their corresponding carboxylic acids, a key process in the metabolism of many substances within the body .
Mode of Action
For instance, 4-(Diethylamino)benzaldehyde has been shown to inhibit ALDH, potentially overcoming resistance in certain cells characterized by high ALDH content .
Result of Action
If it acts similarly to 4-(diethylamino)benzaldehyde, it may inhibit aldh activity, potentially affecting the metabolism of aldehydes and influencing cellular processes .
生化分析
Biochemical Properties
Additionally, 4-(Diethylamino)-2-methoxybenzaldehyde has been observed to interact with various proteins and biomolecules, including DNA and albumins. These interactions are essential for elucidating the compound’s role in cellular processes and its potential as a biochemical tool .
Cellular Effects
The effects of 4-(Diethylamino)-2-methoxybenzaldehyde on cellular processes are diverse and multifaceted. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, studies have demonstrated that 4-(Diethylamino)-2-methoxybenzaldehyde can induce apoptosis in malignant cell lines, such as HeLa and A375 cells, through the activation of caspases .
Furthermore, 4-(Diethylamino)-2-methoxybenzaldehyde has been reported to exhibit antioxidant properties, reducing intracellular reactive oxygen species levels in certain cell types. This antioxidant activity is particularly relevant in the context of cellular stress and oxidative damage .
Molecular Mechanism
The molecular mechanism of action of 4-(Diethylamino)-2-methoxybenzaldehyde involves several key interactions at the molecular level. One of the primary mechanisms is the inhibition of aldehyde dehydrogenase, which leads to the accumulation of aldehydes and subsequent cellular effects. This inhibition is achieved through the binding of 4-(Diethylamino)-2-methoxybenzaldehyde to the active site of the enzyme, preventing its normal catalytic function .
Additionally, 4-(Diethylamino)-2-methoxybenzaldehyde has been shown to interact with DNA and proteins, leading to changes in gene expression and protein function. These interactions are mediated by the compound’s ability to intercalate into DNA and bind to specific protein targets .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(Diethylamino)-2-methoxybenzaldehyde have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-(Diethylamino)-2-methoxybenzaldehyde is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods .
Dosage Effects in Animal Models
The effects of 4-(Diethylamino)-2-methoxybenzaldehyde vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit therapeutic effects, such as the inhibition of aldehyde dehydrogenase and the induction of apoptosis in malignant cells. At higher doses, 4-(Diethylamino)-2-methoxybenzaldehyde can cause toxic or adverse effects, including cellular damage and oxidative stress .
Threshold effects have also been observed, where the compound’s efficacy and toxicity are dose-dependent. These findings highlight the importance of careful dosage optimization in preclinical studies to maximize therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
4-(Diethylamino)-2-methoxybenzaldehyde is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound undergoes phase I metabolic reactions, including oxidation and reduction, catalyzed by cytochrome P450 enzymes. These reactions lead to the formation of various metabolites, which can further participate in phase II metabolic reactions, such as conjugation with glucuronic acid .
The metabolic pathways of 4-(Diethylamino)-2-methoxybenzaldehyde are essential for understanding its pharmacokinetics and potential therapeutic applications. The compound’s interactions with metabolic enzymes also influence its overall bioavailability and efficacy .
Transport and Distribution
The transport and distribution of 4-(Diethylamino)-2-methoxybenzaldehyde within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with albumins, which facilitate its transport in the bloodstream and its distribution to various tissues .
Within cells, 4-(Diethylamino)-2-methoxybenzaldehyde can be transported across cellular membranes through passive diffusion or active transport mechanisms. The compound’s localization and accumulation in specific cellular compartments are influenced by its interactions with transporters and binding proteins .
Subcellular Localization
The subcellular localization of 4-(Diethylamino)-2-methoxybenzaldehyde is a critical factor that determines its activity and function. The compound has been observed to localize in the cytoplasm and nucleus, where it can interact with DNA and proteins. These interactions are facilitated by specific targeting signals and post-translational modifications that direct the compound to its target compartments .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Diethylamino)-2-methoxybenzaldehyde typically involves the following steps:
Starting Material: The synthesis begins with 4-(Diethylamino)-2-hydroxybenzaldehyde.
Methylation: The hydroxyl group is methylated using a methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.
Purification: The product is then purified through recrystallization or column chromatography to obtain pure 4-(Diethylamino)-2-methoxybenzaldehyde.
Industrial Production Methods
In industrial settings, the production of 4-(Diethylamino)-2-methoxybenzaldehyde may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent quality and scalability.
化学反应分析
Types of Reactions
4-(Diethylamino)-2-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Major Products Formed
Oxidation: 4-(Diethylamino)-2-methoxybenzoic acid.
Reduction: 4-(Diethylamino)-2-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
相似化合物的比较
Similar Compounds
4-(Diethylamino)benzaldehyde: Lacks the methoxy group, making it less versatile in certain reactions.
4-(Diethylamino)salicylaldehyde: Contains a hydroxyl group instead of a methoxy group, leading to different reactivity and applications.
4-(Diethylamino)-2-hydroxybenzaldehyde: The hydroxyl group provides additional sites for chemical modification.
Uniqueness
4-(Diethylamino)-2-methoxybenzaldehyde is unique due to the presence of both the diethylamino and methoxy groups, which enhance its reactivity and versatility in organic synthesis. The combination of these functional groups allows for a wide range of chemical transformations and applications in various fields.
属性
IUPAC Name |
4-(diethylamino)-2-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-4-13(5-2)11-7-6-10(9-14)12(8-11)15-3/h6-9H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJBDMJZBYSCLLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)C=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50354742 | |
| Record name | 4-(diethylamino)-2-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50354742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55586-68-0 | |
| Record name | 4-(diethylamino)-2-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50354742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Diethylamino)-2-methoxybenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the key difference between DEAHB and DEAMB and why is it significant in this study?
A1: The key structural difference between DEAHB and DEAMB is the presence of a hydroxyl (-OH) group in DEAHB where DEAMB has a methoxy (-OCH3) group. This difference is significant because the hydroxyl group in DEAHB allows for excited-state intramolecular proton transfer (ESIPT) to occur. [] The study uses DEAMB, which only exhibits intramolecular charge transfer (ICT), as a control to investigate how ESIPT influences the photophysical behavior of DEAHB. []
Q2: How does the presence of the methoxy group in DEAMB affect its photophysical properties compared to DEAHB?
A2: The research demonstrates that replacing the hydroxyl group in DEAHB with a methoxy group in DEAMB eliminates the possibility of ESIPT. [] This leads to DEAMB exhibiting only ICT, while DEAHB showcases a more complex interplay between ICT and ESIPT. The study focuses on how this difference impacts their respective fluorescence properties and excited-state behavior. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[1,2,4]Triazolo[4,3-b]pyridazine-6-thiol](/img/structure/B1298305.png)
![2-[(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)amino]benzoic acid](/img/structure/B1298306.png)
![4-tert-Butylamino-6-morpholin-4-yl-[1,3,5]triazine-2-carboxylic acid](/img/structure/B1298307.png)

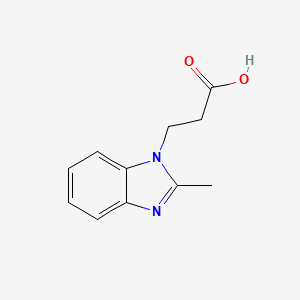


![2-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B1298328.png)
![4-(chloromethyl)-2H-benzo[h]chromen-2-one](/img/structure/B1298334.png)
